Non-Steroidal Scaffold Avoids PR/AR Cross-Reactivity Observed with Mifepristone
Miricorilant (CORT118335) is a non-steroidal compound that exhibits no detectable binding to the progesterone receptor (PR) or androgen receptor (AR), in direct contrast to the steroidal GR antagonist mifepristone (RU-486), which demonstrates potent PR binding (Ki = 1 nM) and low-level AR binding [1]. This structural differentiation eliminates PR-mediated off-target pharmacology, a known limitation of mifepristone in chronic dosing regimens [2].
| Evidence Dimension | Receptor binding selectivity profile (Ki) |
|---|---|
| Target Compound Data | PR: inactive; AR: inactive; ER: inactive |
| Comparator Or Baseline | Mifepristone: PR Ki = 1 nM; AR: low binding; GR Ki = 0.09 nM |
| Quantified Difference | Miricorilant shows no PR binding vs. mifepristone PR Ki = 1 nM; functional GR antagonism Ki = 100 nM vs. 3 nM |
| Conditions | In vitro radioligand binding assays across nuclear hormone receptor panel |
Why This Matters
Researchers requiring GR modulation without confounding PR-mediated effects (e.g., reproductive toxicity, endometrial changes) must select Miricorilant over mifepristone for valid experimental interpretation.
- [1] Hunt HJ, Belanoff JK, Walters I, et al. J Med Chem. 2017;60(8):3405-3421. Data compiled in PMC8099171 Table 2. View Source
- [2] Hunt HJ, et al. Identification of the Clinical Candidate CORT125134. J Med Chem. 2017;60(8):3405-3421. View Source
